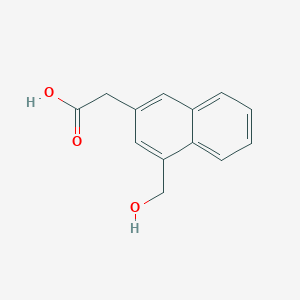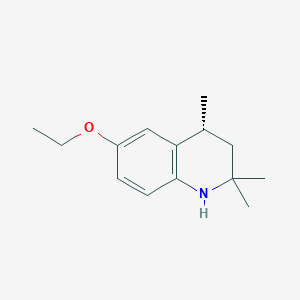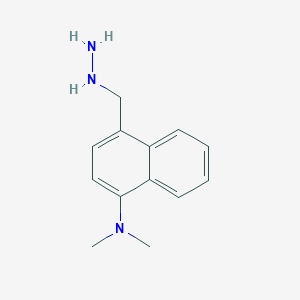
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxymethyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetic acid groups.
Hydroxymethylation: Naphthalene is first hydroxymethylated using formaldehyde and a base, such as sodium hydroxide, to form 4-(Hydroxymethyl)naphthalene.
Acetic Acid Introduction: The hydroxymethylated naphthalene is then reacted with bromoacetic acid in the presence of a base, such as potassium carbonate, to introduce the acetic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-(Carboxy)naphthalen-2-yl)acetic acid.
Reduction: 2-(4-(Hydroxymethyl)naphthalen-2-yl)ethanol.
Substitution: 2-(4-(Substituted)naphthalen-2-yl)acetic acid derivatives.
科学的研究の応用
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving naphthalene derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene core can intercalate into hydrophobic regions of proteins and membranes, affecting their stability and activity.
類似化合物との比較
Similar Compounds
2-Naphthylacetic acid: A compound with a similar structure but lacking the hydroxymethyl group.
4-(Hydroxymethyl)naphthalene: A compound with a similar structure but lacking the acetic acid group.
Naphthalene-2-carboxylic acid: A compound with a similar structure but with a carboxylic acid group instead of the acetic acid group.
Uniqueness
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid is unique due to the presence of both the hydroxymethyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
特性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
2-[4-(hydroxymethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H12O3/c14-8-11-6-9(7-13(15)16)5-10-3-1-2-4-12(10)11/h1-6,14H,7-8H2,(H,15,16) |
InChIキー |
UFQDUVIUHQINLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)
![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)


![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)


![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)

